Product packaging for Imipenem EP impurity B(Cat. No.:)

Imipenem EP impurity B

Cat. No.: B12066670
M. Wt: 317.36 g/mol
InChI Key: GGEWNUMDSNUHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imipenem EP Impurity B, also known as Imipenemoic Acid, is a identified impurity of the broad-spectrum carbapenem antibiotic, Imipenem. This compound is supplied as a high-purity chemical reference standard essential for quality assurance and control in pharmaceutical development and manufacturing. It is primarily used for analytical purposes, including method development and validation (AMV), and quality control (QC) testing during the commercial production of Imipenem and in the preparation of Abbreviated New Drug Applications (ANDA). The product is characterized with comprehensive data, including HPLC, mass spectrometry, and NMR, compliant with regulatory guidelines and acceptable to various authorities. Furthermore, this compound has been utilized as a substrate in scientific studies investigating the mechanistic basis for the emergence of catalytic competence against carbapenem antibiotics by bacterial enzymes such as the GES family of β-lactamases. This makes it a valuable tool for advanced research into antimicrobial resistance. The compound is offered with detailed documentation, such as a Certificate of Analysis (CoA), and is strictly for research purposes. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O5S B12066670 Imipenem EP impurity B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(aminomethylideneamino)ethylsulfanyl]-2-(1-carboxy-2-hydroxypropyl)-3,4-dihydro-2H-pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEWNUMDSNUHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Imipenem Ep Impurity B Formation and Degradation Pathways

Hydrolytic Degradation Mechanisms of Imipenem (B608078) Leading to Impurity B

The formation of Imipenem EP Impurity B is primarily a result of the hydrolytic degradation of the imipenem molecule. This process involves the cleavage of the β-lactam ring, a characteristic feature of this class of antibiotics. asm.orgresearchgate.netthieme-connect.comresearchgate.net The degradation is an apparent first-order process, meaning the rate of degradation is directly proportional to the concentration of imipenem. asm.orgnih.gov

Role of β-Lactam Ring Cleavage and Quaternary Ring Rupture

The core mechanism of imipenem degradation involves the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. thieme-connect.comresearchgate.netnih.gov This ring is inherently strained and therefore susceptible to nucleophilic attack, particularly by water. The cleavage of this ring is a critical step that leads to the loss of antibacterial activity. asm.org

This initial ring-opening is followed by the rupture of the adjoining quaternary ring, a five-membered pyrroline (B1223166) ring. thieme-connect.comresearchgate.net The hydrolytic degradation mechanism is directly related to this opening of the quaternary ring, ultimately leading to the formation of this compound, which is also known as imipenemoic acid. thieme-connect.comresearchgate.netsynzeal.comresearchgate.net

Influence of Protonation and Hydroxide (B78521) Attack

The hydrolysis of the β-lactam ring is significantly influenced by the presence of protons (H+) and hydroxide ions (OH-). thieme-connect.comresearchgate.net Both acidic and alkaline conditions can accelerate the degradation of imipenem. researchgate.netnih.gov

In aqueous solutions, the β-lactam ring can be affected by both protonation and hydroxide attack. thieme-connect.comresearchgate.net Nucleophilic attack by a hydroxide ion on the carbonyl carbon of the β-lactam ring is a key step in the hydrolysis process under neutral to alkaline conditions. nih.gov This attack leads to the formation of a tetrahedral intermediate that subsequently collapses, resulting in the cleavage of the C-N bond in the ring. nih.gov Under acidic conditions, protonation of the nitrogen atom in the β-lactam ring can also facilitate its opening. nih.gov

Stereoisomeric Nature of this compound (Imi-B1 and Imi-B2)

This compound exists as a pair of diastereoisomers, designated as Imi-B1 and Imi-B2. thieme-connect.comresearchgate.netthieme-connect.com These stereoisomers arise from the hydrolytic degradation of imipenem. thieme-connect.comresearchgate.net Imi-B1 is identified as imipenemoic acid, and Imi-B2 is its epimer. researchgate.net The formation of these two isomers is a significant aspect of imipenem's degradation profile. thieme-connect.comthieme-connect.com

Environmental and Process-Induced Factors Influencing Impurity B Formation Kinetics

The rate at which this compound forms is not solely dependent on the inherent chemical properties of imipenem but is also significantly influenced by external factors.

Impact of Water Activity and Controlled Humidity Environments

Water is a critical factor in the degradation of imipenem, as the formation of Impurity B is a hydrolytic process. thieme-connect.comresearchgate.netdntb.gov.ua The stability of imipenem is directly related to the presence of water. thieme-connect.com Studies have shown that increased exposure to humidity leads to a more significant decrease in imipenem content and a corresponding increase in the formation of Imi-B1 and Imi-B2. thieme-connect.com

For instance, after 30 days of storage at relative humidities (RH) of 30%, 45%, and 75%, the imipenem content was observed to decrease with increasing humidity. thieme-connect.com This confirms that controlling water activity and maintaining a low-humidity environment are crucial for preserving the stability of imipenem and minimizing the formation of these impurities. thieme-connect.comthieme-connect.com In fact, free water content has been identified as a better predictor of imipenem stability than the total water content. thieme-connect.comthieme-connect.com Reducing the free water content in the drug substance can effectively control the degradation of imipenem. thieme-connect.com

Effect of Relative Humidity on Imipenem Content After 30 Days
Relative Humidity (%)Imipenem Content (%)
3098.07 ± 0.07
4596.90 ± 0.2
7596.05 ± 0.03

Data adapted from a 2022 study on the stability of imipenem. thieme-connect.com

Effects of pH Conditions on Degradation Rates

The pH of the environment plays a crucial role in the stability of imipenem and the rate of Impurity B formation. nih.gov The hydrolysis of the β-lactam ring is accelerated by both acidic and alkaline pH conditions. researchgate.netnih.gov

The degradation of imipenem in aqueous solutions follows pseudo-first-order kinetics, and the rate is pH-dependent. nih.gov For example, the degradation half-life of imipenem in broth at 36°C is significantly influenced by pH. nih.gov This highlights the importance of maintaining an optimal pH range during the manufacturing process and in reconstituted solutions to ensure the stability of imipenem. nih.gov

Degradation Half-lives (in hours) of Imipenem in Broth at 36°C
pHHalf-life (h)
6.523.2
7.2516.9
8.06.7

Data from a 2024 study on the stability of β-lactams. nih.gov

Influence of Temperature and Light Exposure

The stability of imipenem is significantly affected by temperature. nih.gov Studies have shown that the degradation of imipenem follows a first-order kinetic process, which is consistent with an apparent hydrolysis reaction. asm.org As the temperature increases, the rate of degradation accelerates, leading to a more rapid formation of impurities, including Impurity B. nih.govresearchgate.net

For instance, at a concentration of 10 mg/mL, imipenem solutions were found to be stable for only 3 hours at 25°C, and this stability decreased to less than one hour when the temperature was raised to 30°C and 40°C. nih.gov Another study confirmed that 5 mg/mL solutions of imipenem experienced 10% degradation in 6, 4, and 3 hours at 30, 35, and 40°C, respectively. nih.gov The color of imipenem solutions can also indicate degradation, changing from colorless to light yellow and eventually to reddish-brown at room temperature over several days. cjhp-online.ca

Conversely, protecting imipenem solutions from light has been observed to have no significant effect on the rate of its degradation. cjhp-online.ca Imipenem is inherently sensitive to heat and light, which contributes to the formation of colored impurities during production and storage. google.com

Table 1: Effect of Temperature on Imipenem Stability

Role of Co-formulated Components (e.g., Cilastatin) on Imipenem Stability and Impurity B Generation

Imipenem is co-formulated with cilastatin (B194054) sodium, an inhibitor of the renal enzyme dehydropeptidase-I, which would otherwise metabolize imipenem. While essential for its therapeutic efficacy, cilastatin has a significant impact on the stability of imipenem and the generation of Impurity B. thieme-connect.com

Studies have demonstrated that the degradation of imipenem is more severe when formulated with cilastatin compared to imipenem alone, particularly under conditions of high humidity. thieme-connect.com After 30 days at 45% and 75% relative humidity, the imipenem content in the co-formulated product was nearly zero, while imipenem alone remained above 95% content. thieme-connect.com This indicates a significant interaction between the two components.

The formation of Impurity B (Imi-B1 and its epimer Imi-B2) is accelerated in the presence of cilastatin. thieme-connect.com These hydrolytic degradation products of imipenem increase more rapidly in the co-formulation. thieme-connect.comthieme-connect.com It is proposed that the hygroscopic nature of amorphous cilastatin sodium contributes to this phenomenon. thieme-connect.com Free water in cilastatin can migrate and affect the stability of imipenem when they are in contact. thieme-connect.com Reducing the free water content in cilastatin has been shown to effectively inhibit the degradation of imipenem. thieme-connect.com

Furthermore, an interaction product between imipenem and cilastatin has been identified, suggesting a direct chemical reaction between the two components can occur. researchgate.net

Table 2: Impact of Cilastatin on Imipenem Degradation under High Humidity

Oligomerization and Intermolecular Reactions in Imipenem Degradation Context

The degradation of imipenem is a complex process that involves not only hydrolysis to form Impurity B but also oligomerization and other intermolecular reactions. nih.govresearchgate.net The specific degradation pathway is highly dependent on the pH of the solution.

In weakly acidic solutions, imipenem undergoes a complex oligomerization initiated by the intermolecular attack of a carboxyl group on the β-lactam ring of another imipenem molecule. nih.govresearchgate.net This process can lead to the formation of dimers and other higher-order oligomers. researchgate.net The accumulation of these oligomers, specifically diketopiperazines, in acidic conditions can result in the solution turning a yellow color. nih.gov

In weakly alkaline solutions, a different intermolecular reaction occurs between the β-lactam and formimidoyl groups of different imipenem molecules. nih.govresearchgate.net Both the β-lactam and formimidoyl groups are also susceptible to pH-dependent hydrolysis. nih.gov These various initial reactions, influenced by pH and imipenem concentration, collectively account for the decomposition of imipenem across the neutral pH range. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Imipenem Ep Impurity B

Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone of pharmaceutical impurity analysis, offering high resolution and sensitivity. For Imipenem (B608078) EP Impurity B, High-Performance Liquid Chromatography (HPLC) is the most widely employed technique.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a reliable HPLC method involves a systematic approach to optimize separation and detection, followed by rigorous validation to ensure the method is fit for its intended purpose.

Reversed-Phase HPLC (RP-HPLC) is the preferred mode for separating Imipenem and its impurities due to its versatility and compatibility with aqueous mobile phases suitable for these polar compounds. The optimization of RP-HPLC conditions is crucial for achieving adequate resolution between Imipenem, Impurity B, and other related substances.

Key parameters that are optimized include the stationary phase, mobile phase composition, pH, flow rate, and column temperature. A typical RP-HPLC method utilizes a C18 column as the stationary phase. rjptonline.org The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. rjptonline.org The pH of the mobile phase is a critical factor; for instance, a method for simultaneous determination of Imipenem and Cilastatin (B194054) impurities uses a gradient elution with a mobile phase starting with a pH 7.30 buffer and shifting to a pH 2.80 buffer. The column temperature is typically maintained around 35-40°C to ensure reproducible retention times. rjptonline.org Detection is commonly performed using a UV detector, with an optimal wavelength of 210 nm selected to monitor Imipenem and its impurities simultaneously. google.com

Table 1: Example of Optimized RP-HPLC Conditions for Imipenem Impurity Analysis

Parameter Condition
Stationary Phase Waters X terra MS C18 (250 mm × 4.6 mm, 5.0 µm)
Mobile Phase Gradient Elution
Solvent A: pH 7.30 phosphate buffer and acetonitrile (98:2 v/v)
Solvent B: pH 2.80 phosphate buffer and acetonitrile (68:32 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C

| Detection | Photodiode Array (PDA) at 210 nm |

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, including impurities. wisdomlib.orgresearchgate.net The development of such a method is a regulatory requirement and essential for assessing the stability of Imipenem. nih.gov

To establish the stability-indicating nature of an HPLC method, forced degradation studies are performed. Imipenem is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. researchgate.net The developed HPLC method must then be able to separate the intact Imipenem peak from all the degradation product peaks, including that of Impurity B. researchgate.net The use of a Photodiode Array (PDA) detector is advantageous as it can assess peak purity, confirming that the analyte peak is free from co-eluting impurities. Studies have successfully developed methods where degradation products did not interfere with the quantification of Imipenem, thus proving the stability-indicating capability of the assay. researchgate.netresearchgate.net

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate the reliability of the analytical procedure. wisdomlib.orgijpbs.com

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as other impurities or degradation products, is confirmed. This is demonstrated by the absence of interfering peaks at the retention time of Impurity B in placebo samples and stressed samples. iajps.com

Linearity: The linearity of the method is established by analyzing solutions at different concentrations of Impurity B. A linear relationship between peak area and concentration is demonstrated, typically with a correlation coefficient (r²) of ≥ 0.999. rjptonline.org

Accuracy: Accuracy is determined by performing recovery studies, where a known amount of Impurity B is spiked into a sample matrix. The percentage of the impurity that is recovered is calculated. Acceptance criteria are typically within 90-110%.

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For impurity analysis, %RSD values are expected to be low, confirming the method's consistency.

Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, such as pH, flow rate, and mobile phase composition. rjptonline.org This ensures the method's reliability during routine use.

Sensitivity: The sensitivity of the method is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). For Imipenem Impurity B, an LOD of 0.031% and an LOQ of 0.068% relative to the analyte concentration have been reported.

Table 2: Summary of Validation Parameters for an HPLC Method Quantifying Imipenem Impurity B

Parameter Typical Finding Reference
Specificity No interference from other components. iajps.com
Linearity (r²) ≥ 0.999 rjptonline.org
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 5.0%
LOD 0.031%

| LOQ | 0.068% | |

Validated stability-indicating HPLC methods are routinely applied in quality control laboratories for the impurity profiling of Imipenem. wisdomlib.org These methods allow for the accurate quantitative analysis of Impurity B and other related substances in both the bulk drug substance and finished pharmaceutical products. ijpbs.com By quantifying the levels of Impurity B, manufacturers can ensure that their product meets the stringent specifications set by pharmacopeias and regulatory authorities, thereby guaranteeing the quality and safety of the medication. google.com

Capillary Electrophoresis Approaches, including Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) offers an alternative analytical approach for the separation of charged species. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective for separating both neutral and charged molecules and has been successfully applied to the analysis of Imipenem and its impurities. researchgate.net

In MEKC, a surfactant, such as sodium dodecyl sulphate (SDS), is added to the buffer solution above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. researchgate.net

A MEKC method for determining Imipenem and its impurity, Imipenemoic acid (Impurity B), utilized a borate buffer (25 mM, pH 9.2) with sodium dodecyl sulphate (75 mM). researchgate.net The separation was achieved in an uncoated capillary with a voltage of 25 kV, allowing for a satisfactory separation of the compounds within 7 minutes. researchgate.net The method was validated for linearity, accuracy, and precision, with a reported detection limit of 0.4 μg/mL for Imipenem. researchgate.net MEKC provides a different separation mechanism than RP-HPLC, making it a valuable complementary technique for impurity analysis. researchgate.net

Table 3: Optimized Conditions for MEKC Analysis of Imipenem Impurity B

Parameter Condition
Buffer 25 mM Borate buffer (pH 9.2) researchgate.net
Surfactant 75 mM Sodium dodecyl sulphate (SDS) researchgate.net
Capillary Uncoated fused-silica (60/50cm; 75μm I.D.) researchgate.net
Voltage 25 kV researchgate.net
Detection UV absorption at 210 nm researchgate.net

| Analysis Time | < 7 minutes researchgate.net |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

A suite of sophisticated analytical techniques is employed to unambiguously determine the structure of pharmaceutical impurities. For Imipenem EP Impurity B, these methods provide detailed information on its mass, elemental composition, connectivity of atoms, and chromophoric properties, confirming its identity as the open-ring degradant of Imipenem.

Mass spectrometry is a powerful tool for the identification of impurities, providing highly sensitive and specific molecular weight information. In the analysis of Imipenem and its impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is frequently utilized. nih.govnifdc.org.cn Electrospray ionization (ESI) is a common technique used to generate ions of the analytes in the gas phase, which are then separated based on their mass-to-charge ratio (m/z). nih.govnifdc.org.cn

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by isolating a specific parent ion, fragmenting it, and analyzing the resulting product ions. nifdc.org.cn This technique provides valuable information about the molecule's structure and helps in differentiating it from other related substances. For instance, in a typical LC-MS/MS method, the mass spectrometer would operate in a multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion of the impurity to a characteristic product ion. nifdc.org.cnmdpi.com

Table 1: Overview of Spectroscopic and Spectrometric Techniques

Technique Principle Information Obtained for this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules. Molecular weight confirmation.
High-Resolution MS (HRMS) Measures m/z with very high accuracy. Determination of precise elemental composition.
Tandem MS (MS/MS) Isolates and fragments a parent ion to analyze its product ions. Structural confirmation through fragmentation patterns.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C). Detailed structural confirmation, including atom connectivity and stereochemistry.

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule. | Detection and quantification; confirmation of the chromophore structure. |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown or suspected impurity with a high degree of confidence. nih.gov Unlike nominal mass instruments, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure the mass-to-charge ratio with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). nih.gov

For this compound, which has a molecular formula of C₁₂H₁₉N₃O₅S, the theoretical monoisotopic mass can be calculated. o2hdiscovery.coaxios-research.com An HRMS analysis would measure the actual mass of the impurity's molecular ion (e.g., [M+H]⁺). By comparing the measured accurate mass with the theoretical mass, the elemental formula can be confirmed. Research on Imipenem degradation products has demonstrated that elemental compositions can be obtained with mass errors well below 2 ppm, providing strong evidence for the proposed structures. nih.gov This level of accuracy is crucial for definitively identifying the impurity as the hydrolyzed form of Imipenem, which has the same elemental composition but a different structure from other potential isomers.

Table 2: HRMS Data Example for this compound ([M+H]⁺)

Parameter Value
Molecular Formula C₁₂H₁₉N₃O₅S
Theoretical Exact Mass [M] 317.1049
Theoretical m/z [M+H]⁺ 318.1127
Measured m/z (Hypothetical) 318.1123

| Mass Error (ppm) | -1.26 |

Fragmentation analysis using tandem mass spectrometry (MS/MS) provides a molecular fingerprint that helps to confirm the proposed structure of an impurity. When the isolated molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart in a predictable manner. The resulting product ions are characteristic of the molecule's structure.

The analysis of these pathways helps to confirm the presence of key structural motifs. For example, the fragmentation pattern would be expected to differ significantly from that of the parent Imipenem due to the opened β-lactam ring. Common fragmentation pathways for such molecules include the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂), as well as cleavages at the thioether linkage and within the side chains. While specific fragmentation data for Impurity B is proprietary or found in detailed pharmacopeial analyses, the general approach involves mapping the observed product ions to specific substructures of the Imipenemoic acid molecule, thereby confirming its identity. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. Techniques such as Proton (¹H) NMR and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

For the confirmation of this compound, NMR analysis is critical. The ¹H NMR spectrum would show characteristic signals for the protons in the pyrroline (B1223166) ring, the hydroxyethyl side chain, and the formimidoylaminoethylthio side chain. The chemical shifts, integration (signal area), and coupling patterns (signal splitting) provide definitive evidence of the connectivity of atoms. Similarly, the ¹³C NMR spectrum provides the number of distinct carbon environments, confirming the carbon skeleton of the molecule. Reference standard suppliers for this compound often provide a comprehensive certificate of analysis that includes ¹H NMR and ¹³C NMR data to guarantee the structural identity and purity of the material. allmpus.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of pharmaceutical compounds, particularly in conjunction with High-Performance Liquid Chromatography (HPLC). ijprajournal.com Molecules containing chromophores—parts of the molecule that absorb UV or visible light—can be detected using this method.

The parent drug, Imipenem, has a characteristic UV absorbance maximum at approximately 300 nm, which is attributed to the conjugated system involving the β-lactam ring. who.intresearchgate.net The hydrolysis of this ring to form this compound alters the chromophore. Studies on the degradation of Imipenem show the appearance of a new absorption peak at around 310 nm, corresponding to the formation of the open-ring product. brieflands.com In routine impurity analysis by HPLC, a photodiode array (PDA) detector is often used to monitor a range of wavelengths simultaneously (e.g., 200-400 nm). google.com This allows for the detection of Imipenem and its various impurities, including Impurity B, which might have slightly different absorption maxima. A detection wavelength of 210 nm is also commonly employed to capture multiple impurities at once. google.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Impurity Identification

Orthogonal Analytical Strategies for Comprehensive Impurity Profile Understanding

To ensure a complete and accurate understanding of an API's impurity profile, regulatory guidelines emphasize the importance of using orthogonal analytical methods. An orthogonal method involves using two or more independent analytical techniques based on different principles to measure the same attribute. alphalyse.com This approach significantly increases the confidence that all impurities are being detected and accurately quantified, as it minimizes the risk of an impurity co-eluting with the main peak or another impurity in a single method. nih.gov

In the context of analyzing this compound, a primary reversed-phase HPLC (RP-HPLC) method might be complemented with a secondary HPLC method employing different separation conditions. nih.govresearchgate.net This orthogonality can be achieved by:

Using a column with different selectivity: For example, complementing a standard C18 column with a phenyl-hexyl or a cyano column.

Employing a different mobile phase pH: Changing the pH can alter the ionization state of the analyte and impurities, leading to different retention times and selectivities.

Utilizing a different separation mode: Techniques like hydrophilic interaction liquid chromatography (HILIC) could be used as an orthogonal approach to RP-HPLC for polar compounds.

By analyzing the sample with two dissimilar systems, analysts can confirm that the purity values are consistent and that no new impurities are detected, thereby providing a comprehensive and reliable impurity profile for the Imipenem drug substance. nih.govresearchgate.net

Table 3: Compound Names Mentioned

Compound Name Synonym(s) / Description
Imipenem Active Pharmaceutical Ingredient; a carbapenem (B1253116) antibiotic.
This compound Imipenemoic acid; the open-ring hydrolyzed degradation product of Imipenem.

Strategic Approaches for Impurity Control and Mitigation in Imipenem Manufacturing

Regulatory Frameworks and Guidelines for Impurity Management

The management of impurities in drug substances is governed by a comprehensive regulatory framework, primarily established by the International Council for Harmonisation (ICH). These guidelines provide a scientific and risk-based approach to ensure product quality.

Adherence to International Council for Harmonisation (ICH) Guidelines (Q3A, Q1A, M7)

The control of Imipenem (B608078) EP impurity B is guided by several key ICH guidelines. jpionline.org

ICH Q3A(R2): Impurities in New Drug Substances This guideline is central to the control of organic impurities. ich.orgeuropa.eu It outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.orgich.org For Imipenem, like other drug substances, impurities are classified as organic, inorganic, or residual solvents. ich.org Imipenem EP impurity B falls under the category of organic impurities, which can arise from the manufacturing process or degradation. jpionline.orgich.org

ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline is crucial for identifying degradation products that may form during storage. ich.org Stability studies under various conditions (e.g., accelerated and long-term) help to understand the degradation pathways and establish appropriate controls. fda.govresearchgate.net Any degradation product observed in stability studies at a level greater than the identification threshold should be identified. fda.gov

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline provides a framework for assessing and controlling mutagenic impurities. europa.euich.org It emphasizes a risk-based approach to limit potential carcinogenic risk. europa.eu The process involves a hazard assessment to classify impurities. ich.org If an impurity is found to be mutagenic, stringent control measures are required. researchgate.net For this compound, an assessment according to ICH M7 would be necessary to determine its mutagenic potential. jpionline.orgfda.gov

Establishing Reporting, Identification, and Qualification Thresholds for Impurities

ICH Q3A(R2) defines specific thresholds for the control of impurities. premier-research.com These thresholds are based on the maximum daily dose of the active pharmaceutical ingredient (API). ich.orgamericanpharmaceuticalreview.com

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. ich.orgfda.gov

Qualification Threshold: The level above which an impurity must be justified from a safety perspective through toxicological studies. ich.org

The following table, based on ICH Q3A guidelines, illustrates these thresholds.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake
Source: ICH Q3A(R2) Guideline ich.org

For Imipenem, with a maximum daily dose that can exceed 2g, the stricter thresholds would apply. For instance, one source indicates a qualification threshold of 0.15% (w/w) for this compound. vulcanchem.com

Integration of Impurity Control within Quality by Design (QbD) Frameworks

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control. nih.gov It is a proactive approach supported by regulatory agencies to ensure pharmaceutical quality. acdlabs.com

Within a QbD framework, impurity control is not just about testing the final product but is built into the manufacturing process. acdlabs.com This involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity of the final drug substance. pharmaexcipients.com

Identifying Critical Quality Attributes (CQAs): For Imipenem, the level of Impurity B would be a CQA. nih.gov

Understanding the relationship between Critical Process Parameters (CPPs) and CQAs: This involves identifying the process parameters that affect the formation of Impurity B. researchgate.net

Establishing a Control Strategy: This is a planned set of controls derived from product and process understanding that ensures process performance and product quality. nih.gov

By implementing QbD, manufacturers can develop a "design space," which is a multidimensional combination of input variables that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space is not considered a change and provides greater manufacturing flexibility. researchgate.net

Process-Related Impurity Control Strategies in Synthesis

Controlling impurities at their source within the synthetic process is a cornerstone of an effective impurity management strategy. This requires a deep understanding of the chemical process and the factors that influence impurity formation.

Understanding Impurity Origin and Fate throughout the Synthetic Route

A thorough understanding of the synthetic pathway for Imipenem is the first step in controlling this compound. jpionline.org This involves identifying at which stage this impurity is formed and how it behaves in subsequent process steps. acdlabs.com

Impurities can originate from various sources:

Starting Materials and Intermediates: Impurities present in the raw materials can be carried through the synthesis. ich.org

By-products: These are formed from side reactions during the main chemical transformations. ich.org

Degradation Products: The drug substance itself can degrade under certain process conditions to form impurities. ich.org

For carbapenem (B1253116) antibiotics like Imipenem, the synthesis is a multi-step process. researchgate.net Understanding the reaction mechanisms, such as the Wittig reaction, Mitsunobu reaction, or Dieckmann reaction, can help predict potential by-products. colab.ws The stability of intermediates and the final API under different process conditions (e.g., temperature, pH, presence of catalysts) is also critical. nih.gov By mapping the origin and fate of this compound, targeted control measures can be implemented at the most effective process stages. acdlabs.com

Design of Experiments (DoE) for Impurity Generation and Mitigation Studies

Design of Experiments (DoE) is a powerful statistical tool used to systematically study the effects of multiple process variables on an outcome, such as the level of an impurity. jmp.comscielo.br It is a key component of the QbD framework. scielo.br

Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous investigation of several factors and their interactions. jmp.comscielo.br This provides a more comprehensive understanding of the process. scielo.br

In the context of controlling this compound, a DoE study could be designed to investigate the impact of critical process parameters such as:

Temperature

Reaction time

pH

Concentration of reactants and reagents

Solvent composition

The results of the DoE study can be used to build a mathematical model that predicts the level of Impurity B based on the process parameters. researchgate.net This model can then be used to identify the optimal operating conditions that minimize the formation of the impurity while maximizing the yield of Imipenem. researchgate.net This systematic approach helps in developing a robust manufacturing process with a well-defined design space. researchgate.net

Implementation of Spike, Purge, and Fate Studies for Process Capability Assessment

To ensure the robust removal of potential impurities during the manufacturing of Imipenem, regulatory authorities expect a thorough understanding of the process's capability to handle these substances. Spike, purge, and fate studies are critical experimental tools used to provide this assurance, with a specific focus on impurities like this compound.

In these studies, a known quantity of the impurity, or a precursor that is known to lead to its formation, is intentionally introduced ("spiked") into the process stream at a specific, typically early, stage of manufacturing. The subsequent steps of the process are then meticulously monitored to determine the "fate" of the spiked substance. The primary objective is to demonstrate that the purification steps, such as crystallization, washing, or chromatography, effectively "purge" or remove the impurity to a level well below the established specification limit in the final active pharmaceutical ingredient (API).

Control of Starting Material Impurities and Key Intermediates

The control of this compound often begins long before the final synthesis steps. A proactive approach involves rigorous control over the quality of starting materials and the purity of key intermediates. Impurity B, or its immediate precursors, can sometimes be present in the raw materials used to initiate the complex synthetic pathway of Imipenem. If not controlled at the source, these impurities can be carried through multiple reaction steps, potentially leading to their presence in the final product.

Pharmaceutical manufacturers establish stringent specifications for all starting materials and intermediates. This includes setting explicit limits for known and potential impurities that could contribute to the formation of Impurity B. Advanced analytical techniques are employed to screen incoming materials and to monitor the purity of intermediates at critical junctures in the synthesis.

By identifying and controlling impurities at the earliest possible stage, the burden on downstream purification steps is significantly reduced. This strategy is a cornerstone of modern quality by design (QbD) principles in pharmaceutical manufacturing. It ensures that the process is inherently robust and less susceptible to variations in raw material quality, ultimately preventing the formation and carryover of degradation products like Impurity B.

Degradation Impurity Control Strategies During Storage and Formulation

Forced Degradation Studies for Predictive Stability Assessment

Forced degradation, or stress testing, is an essential study in pharmaceutical development that provides critical insights into the degradation pathways of a drug substance. For Imipenem, these studies are instrumental in understanding the conditions that lead to the formation of Impurity B. In this process, Imipenem is subjected to a variety of harsh conditions that are more severe than those it would encounter during normal storage and handling. These stress conditions typically include exposure to acidic and alkaline environments, oxidation, high heat, and photolytic stress.

By analyzing the degradation products formed under each of these conditions, scientists can elucidate the chemical pathways that lead to specific impurities. It has been observed that Imipenem is particularly susceptible to degradation under alkaline pH conditions, which can lead to the formation of Impurity B. These studies are crucial for developing stability-indicating analytical methods—methods that can accurately separate and quantify Impurity B from the parent Imipenem molecule and other potential degradants. This predictive assessment is vital for ensuring patient safety and drug efficacy.

Stress Condition Typical Conditions Observed Outcome for Imipenem Primary Degradant
Acidic Hydrolysis 0.1 M HCl, 60-80°CDegradation observedAcid-labile byproducts
Alkaline Hydrolysis 0.1 M NaOH, Ambient TempSignificant degradationThis compound
Oxidative Stress 3-30% H₂O₂, Ambient TempDegradation occursOxidized derivatives
Thermal Degradation >60°CDegradation notedThermally-induced byproducts
Photolytic Stress UV/Visible Light ExposurePotential for degradationPhotodegradation products

Optimization of Storage Conditions and Formulations to Minimize Impurity B Formation

The insights gained from forced degradation studies directly inform the strategies for storing and formulating Imipenem to ensure its stability. Given that this compound is known to form under alkaline conditions, controlling the pH of the formulation is a primary strategy for minimizing its formation. Imipenem for injection is often supplied as a dry powder for reconstitution. The formulation typically includes buffers to ensure that upon reconstitution, the pH of the solution is maintained in a range that is optimal for Imipenem's stability, thereby slowing the rate of degradation into Impurity B.

Furthermore, temperature is a critical factor. As with many beta-lactam antibiotics, the stability of Imipenem is highly temperature-dependent. To minimize the formation of Impurity B and other degradants, both the dry powder and the reconstituted solution are typically required to be stored under controlled temperature conditions, often involving refrigeration.

The table below illustrates the conceptual impact of storage conditions on the formation of Impurity B over time.

Storage Condition pH of Solution Temperature Projected Impurity B Level (at 24h)
Optimized 6.5 - 7.52-8°C< 0.2%
Sub-optimal (pH) > 8.02-8°C> 0.5%
Sub-optimal (Temp) 6.5 - 7.525°C> 1.0%
Sub-optimal (Both) > 8.025°CSignificantly Increased

Pharmacopoeial Standards and Reference Materials for Imipenem Ep Impurity B

European Pharmacopoeia (EP) Monograph Requirements and Specifications for Imipenem (B608078) Impurities

The European Pharmacopoeia provides detailed monographs that establish the quality standards for active pharmaceutical ingredients (APIs) and finished products. The monograph for Imipenem specifies the acceptable limits and analytical procedures for detecting and quantifying impurities, including Impurity B. gally.ch The quality of a substance is ensured through a combination of requirements laid out in a specific monograph and the general monograph for "Substances for Pharmaceutical Use". gally.ch

The "Impurities" section within a specific monograph lists known impurities that are detected by the prescribed analytical tests. gally.ch For Imipenem, the EP monograph explicitly lists specified impurities, which are designated as A, B, C, E, and F. uspbpep.com The control of these impurities is managed through a "Related substances" test, typically employing High-Performance Liquid Chromatography (HPLC). uspbpep.comgoogle.com

Table 1: Interactive Data Table of Imipenem EP Monograph (6.0) Impurity Specifications

Impurity Designation Status Limit Specification
Impurity A 3-[(2-chloroethyl)amino]propyl dihydrogen phosphate Specified Not more than the area of the principal peak in the chromatogram obtained with reference solution (b) (1 per cent)
Impurity B bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate Specified Controlled under the 'sum of impurities' limit
Impurity C 2-chloroethanamine Specified Controlled under the 'sum of impurities' limit
Impurity D 2-aminoethanol Other detectable Not individually limited, controlled under 'sum of impurities'
Impurity E 3-chloro-N-(2-chloroethyl)propan-1-amine Specified Controlled under the 'sum of impurities' limit
Impurity F (RS)-2-chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide Specified Controlled under the 'sum of impurities' limit
Any other impurity - - For each impurity, not more than 0.3 times the area of the principal peak in the chromatogram obtained with reference solution (b) (0.3 per cent)
Sum of impurities other than A - - Not more than the area of the principal peak in the chromatogram obtained with reference solution (b) (1 per cent)
Disregard limit - - 0.1 times the area of the principal peak in the chromatogram obtained with reference solution (b) (0.1 per cent)

Source: European Pharmacopoeia 6.0 uspbpep.com

It is important to note that compliance with the monograph is essential for any substance intended for pharmaceutical use within Europe. europa.eu

Development and Utilization of Imipenem EP Impurity B Reference Standards

Reference standards are highly characterized materials used as a benchmark for confirming the identity and purity of a substance. The European Pharmacopoeia provides official Chemical Reference Substances (CRS) for many active ingredients and some of their impurities. lgcstandards.comedqm.eu The EDQM offers Imipenem CRS, which is used in the tests and assays prescribed in the monograph. lgcstandards.comsigmaaldrich.comsigmaaldrich.com

For impurities like this compound, where an official CRS may not always be available directly from the pharmacopoeia, commercial suppliers develop and provide well-characterized reference standards. synzeal.comaxios-research.comclearsynth.com The development of such a reference standard involves:

Synthesis and Isolation: The impurity is synthesized and purified to a high degree.

Structural Elucidation: Extensive analytical techniques are used to confirm the chemical structure of the compound. This includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the reference standard is determined using chromatographic methods like HPLC, and its identity is confirmed against known data.

Certificate of Analysis (CoA): The final reference standard is supplied with a comprehensive CoA that includes its identity, purity, and other relevant chemical and physical properties. synzeal.com

These reference standards are crucial for several applications in the pharmaceutical industry. synzeal.comaxios-research.com Their primary utilization includes:

Analytical Method Development: As a reference point for developing new, more efficient, or specific analytical methods for impurity profiling. synzeal.comclearsynth.com

Method Validation (AMV): To validate analytical methods according to ICH guidelines, ensuring they are accurate, precise, specific, and robust for quantifying the impurity. synzeal.comclearsynth.comresearchgate.net

Quality Control (QC): In routine QC testing of raw materials and final products to identify and quantify this compound, ensuring that batches comply with the specifications set in the pharmacopoeial monograph. synzeal.comaxios-research.comclearsynth.com

Traceability of Analytical Measurements to Pharmacopoeial Standards

Metrological traceability is a fundamental concept in analytical science, ensuring that the result of a measurement can be related to a reference through a documented, unbroken chain of calibrations. eurachem.org In pharmaceutical analysis, this means ensuring that the measurements performed in a laboratory are accurate and consistent with the established pharmacopoeial standards.

Establishing traceability for the analysis of this compound involves several key steps:

Use of a Calibrated System: The analytical instrument, such as an HPLC system, must be properly calibrated. This ensures that variables like flow rate, temperature, and detector response are accurate and reproducible. eurachem.org

Use of a Certified Reference Material: The most direct way to achieve traceability is by using a certified reference material (CRM) or a reference standard from a pharmacopoeia (e.g., Imipenem CRS from the EP). lgcstandards.comsigmaaldrich.com

Use of a Characterized Reference Standard: When a pharmacopoeial standard for the specific impurity is not available, a well-characterized reference standard from a reputable supplier is used. axios-research.com The traceability of this standard is established through its comprehensive characterization and comparison, where feasible, to official standards. synzeal.com

Validated Analytical Method: The analytical method itself must be validated to demonstrate its suitability for the intended purpose. eurachem.org This validation proves that the method provides reliable results that are traceable to the reference standard used during the validation process. researchgate.net

By following these principles, a pharmaceutical manufacturer can confidently demonstrate that its analytical measurements for this compound are traceable to the requirements of the European Pharmacopoeia, thereby ensuring the quality and compliance of their product. europa.eueurachem.org

Q & A

Q. What are the standard analytical methods for identifying and quantifying Imipenem EP impurity B in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the primary method for quantifying this compound. Key validation parameters include:
  • Specificity : Ensure no interference from the matrix or other impurities.
  • Linearity : Validate over a range of 50–150% of the target concentration (e.g., R² ≥ 0.995).
  • Accuracy : Recovery studies (90–110%) using spiked samples.
  • Precision : Repeatability (RSD ≤ 2% for intraday) and intermediate precision (RSD ≤ 3% for interday).
    Alternative methods like liquid chromatography-mass spectrometry (LC-MS) may resolve co-eluting impurities but require higher instrumentation costs .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

  • Methodological Answer : Stability studies should follow ICH guidelines (Q1A–Q2B) under varied conditions:
  • Thermal stability : Store samples at 25°C, 40°C, and 60°C; monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Photostability : Expose to UV light (ICH Q1B) and assess impurity formation.
  • Humidity : Test at 75% relative humidity.
    Use inert containers (e.g., amber glass vials) and nitrogen purging to minimize oxidative degradation. Document deviations from baseline purity ≥98% .

Advanced Research Questions

Q. What experimental approaches can resolve contradictory data on the degradation pathways of this compound?

  • Methodological Answer : Employ a combination of kinetic modeling and structural elucidation techniques :
  • Forced degradation studies : Expose impurity B to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic stress.
  • LC-MS/MS : Identify degradation products and propose fragmentation pathways.
  • Isotopic labeling : Track specific functional groups (e.g., β-lactam ring cleavage).
    Validate findings using computational tools like Density Functional Theory (DFT) to predict reactivity. Address contradictions by comparing results across multiple labs and publishing raw datasets for peer validation .

Q. How can researchers design a stability-indicating method (SIM) for this compound that accounts for matrix effects in biological samples?

  • Methodological Answer :
  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to reduce matrix interference.
  • Chromatographic optimization : Adjust mobile phase pH (2.5–3.5 for imipenem stability) and gradient elution to separate impurity B from metabolites.
  • Validation : Include matrix-matched calibration curves and evaluate recovery in plasma/serum.
  • Cross-validate : Compare with orthogonal methods (e.g., capillary electrophoresis) to confirm specificity .

Q. What statistical strategies are optimal for analyzing the correlation between impurity B levels and imipenem’s antimicrobial efficacy?

  • Methodological Answer :
  • In vitro assays : Measure minimum inhibitory concentrations (MICs) of imipenem spiked with varying impurity B levels (0.1–5%).
  • Multivariate regression : Model impurity concentration vs. MIC shifts (e.g., log2 transformations).
  • Power analysis : Determine sample size (n ≥ 30 replicates) to detect a 2-fold MIC change (α = 0.05, β = 0.2).
  • Sensitivity analysis : Use Monte Carlo simulations to account for batch variability .

Methodological Best Practices

  • For Replication : Provide raw chromatograms, spectral data, and instrument parameters in appendices to enable independent verification .
  • For Data Contradictions : Use triangulation (e.g., combining HPLC, NMR, and microbiological assays) to validate findings .
  • For Hypothesis Testing : Frame research questions using PICOT (Population, Intervention, Comparison, Outcome, Time) criteria to ensure measurability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.